Actinopyrone A

Vue d'ensemble

Description

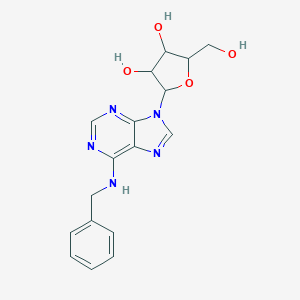

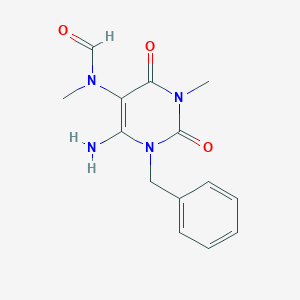

Actinopyrone A is a polyketide natural product isolated from a marine sponge in the genus Actinopyron. It has been studied for its potential anti-cancer properties and is currently being investigated for its potential therapeutic use in a variety of other diseases. The structure of this compound has been determined, and its synthesis has been achieved through a combination of chemical and enzymatic methods. In addition, its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Applications De Recherche Scientifique

Cytotoxicité

L'actinopyrone A a montré une cytotoxicité notable contre six lignées cellulaires humaines avec des valeurs de CI50 de 0,26 à 2,22 μM . Cela suggère que l'this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments anticancéreux.

Vasodilatation coronarienne

L'this compound aurait présenté des activités vasodilatatrices coronariennes chez des chiens anesthésiés . Cela signifie qu'elle pourrait potentiellement être utilisée dans le traitement des maladies cardiaques où une amélioration du flux sanguin vers le cœur est nécessaire.

Activité antimicrobienne

L'this compound a montré de faibles activités antimicrobiennes contre certaines bactéries Gram-positives et les dermatophytes . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens.

Biosynthèse

La biosynthèse de l'this compound implique des analyses spectroscopiques approfondies combinées à la méthode de Mosher, aux calculs ECD et aux analyses bio-informatiques . Comprendre la biosynthèse de l'this compound peut aider dans la bio-ingénierie des actinopyrones et des congénères apparentés comme agents antitumoraux potentiels .

Synthèse totale

La synthèse totale de l'this compound a été réalisée en utilisant une stéréo-induction à distance, l'oléfination de Kocienski, l'oléfination de Horner–Wadsworth–Emmons et la dé-conjugaison réductrice de la vinylpyrone . Une méthode concise d'O-méthylation pour obtenir la γ-pyrone a également été établie . Cette synthèse totale pourrait être utile dans la production à grande échelle de l'this compound pour diverses applications.

Correction de structure

Les structures de l'this compound et de ses analogues ont été corrigées en utilisant des analyses spectroscopiques approfondies combinées à la méthode de Mosher, aux calculs ECD et aux analyses bio-informatiques . Cette correction structurelle est importante pour comprendre les propriétés et les applications potentielles de l'this compound.

Mécanisme D'action

Target of Action

Actinopyrone A is a pyrone isolated from S. pactum with diverse biological activities . It has been found to have selective and potent antimicrobial activity against H. pylori . It also mildly inhibits the growth of Gram-positive bacteria and dermatophytes .

Mode of Action

It is known that it exhibits coronary vasodilating activities in anesthetized dogs This suggests that it may interact with targets in the cardiovascular system to induce vasodilation

Biochemical Pathways

It is suggested that it may interfere with the methionine biosynthesis pathway

Pharmacokinetics

It is known that this compound is a neutral, colorless oil that is soluble in common organic solvents and insoluble in water . It is also sensitive to oxidation under air . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

This compound exhibits coronary vasodilating activities in anesthetized dogs and weakly antimicrobial activities against some Gram-positive bacteria and dermatophytes . This suggests that it may have potential therapeutic applications in the treatment of cardiovascular diseases and infections caused by certain bacteria and fungi.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its sensitivity to oxidation under air suggests that it may be less stable and effective in oxidative environments . Moreover, its solubility properties indicate that it may be more readily absorbed and distributed in environments containing organic solvents

Safety and Hazards

Actinopyrone A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Recent research has corrected the absolute configurations of previously reported Actinopyrone analogues at C-3, C-9, and C-10 . Notably, one compound displayed notable cytotoxicity against six human cell lines with IC50 values of 0.26-2.22 μM . These results enable further bioengineering of the actinopyrones and related congeners as potential antitumor agents .

Analyse Biochimique

Biochemical Properties

Actinopyrone A is a neutral colorless oil that is soluble in common organic solvents but insoluble in water . It is sensitive to oxidation under air . This compound exhibits coronary vasodilating activities and weak antimicrobial activities against some Gram-positive bacteria and dermatophytes .

Cellular Effects

This compound has selective and potent antimicrobial activity against H. pylori, with no activity against other Gram-negative bacteria including E. coli, K. pneumoniae, P. aeruginosa, and B. fragilis . It also mildly inhibits the growth of Gram-positive bacteria and dermatophytes .

Molecular Mechanism

It is known that this compound is structurally related to piericidin A

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to oxidation under air , suggesting that its effects may change over time due to oxidation.

Propriétés

IUPAC Name |

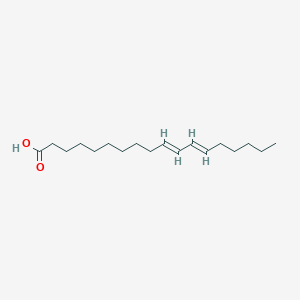

2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSUJLJFXJPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008108 | |

| Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88378-59-0 | |

| Record name | 2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Actinopyrone A and where is it found?

A1: this compound is a natural product first isolated from the bacterium Streptomyces pactum S12538. [] It belongs to the class of compounds known as α-pyrones, characterized by their six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. It has also been found in other Streptomyces species, as well as in a marine fungus identified as Penicillium sp. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C25H38O6 and a molecular weight of 434.56 g/mol. []

Q3: What are the key structural features of this compound?

A3: this compound features a long, unsaturated aliphatic chain attached to a γ-pyrone ring. This chain contains two methyl substituents and a conjugated diene system. The relative stereochemistry of the molecule, particularly at the C-14 and C-15 positions, was determined to be 14R,15R through total synthesis and NMR analysis. [, ]

Q4: What is the known biological activity of this compound?

A4: this compound exhibits several biological activities, including:

- Antibacterial activity: Primarily active against Gram-positive bacteria and some dermatophytes. []

- Antifungal activity: Demonstrates activity against various fungal species, including Ganoderma boninense, a causative agent of basal stem rot in oil palm plants. []

- Anti-Helicobacter pylori activity: Shows promising activity against the bacterium Helicobacter pylori, a major cause of gastric ulcers. []

Q5: How was the total synthesis of this compound achieved?

A5: The first total synthesis of this compound was achieved in nine steps starting from a silyl dienol ether. [] A key step involved a stereoselective vinylogous anti-aldol reaction, controlled by remote stereoinduction methodology developed by the researchers. This step was crucial for constructing the molecule's stereochemistry. Subsequent coupling reactions and a reductive de-conjugation furnished the final product, confirming the absolute configuration of the naturally occurring this compound.

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A6: Yes, recent research has explored the SAR of this compound by utilizing glycosyltransferases and methyltransferases to create analogues. [] Notably, one analog, PM050463, demonstrated potent anti-Helicobacter pylori activity without cytotoxic effects, highlighting the potential for developing improved derivatives.

Q7: How does the structure of this compound relate to other natural products?

A7: this compound shares structural similarities with other biologically active compounds such as:

- Piericidin A: An electron transport inhibitor. []

- Myxalamide D: Another electron transport inhibitor. []

- Kalkipyrone: A toxic compound isolated from marine cyanobacteria. []

Q8: Have any studies investigated the mechanism of action of this compound?

A8: While the exact mechanism of action of this compound remains to be fully elucidated, its structural resemblance to electron transport inhibitors like piericidin A hints at a possible interference with cellular respiration processes. Further research is needed to confirm this hypothesis and explore other potential mechanisms.

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: A variety of spectroscopic and chromatographic techniques are employed for the characterization and quantification of this compound:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the relative configuration of stereocenters. [, ]

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS): Determines the molecular mass and formula with high accuracy. [, ]

- Chromatographic methods: Techniques like high-performance liquid chromatography (HPLC) are used to separate, purify, and quantify this compound from complex mixtures. []

Q10: What is the significance of the absence of specific tailoring enzyme genes within the Actinopyrone biosynthetic gene cluster?

A11: The absence of methyltransferase and glycosyltransferase genes within the atpn cluster suggests an unusual biosynthetic route. It indicates that these tailoring enzymes, essential for the final structure and potentially impacting biological activity, are encoded elsewhere in the genome. [] This discovery opens up avenues for exploring the involvement of these remote genes in producing diverse Actinopyrone analogs with potentially enhanced therapeutic properties.

Q11: What is the potential of this compound and its analogs in drug development?

A11: this compound and its analogs hold promise for developing new drugs against various diseases:

- Antifungal agents: The discovery of this compound's activity against Ganoderma boninense highlights its potential for controlling plant diseases, specifically basal stem rot in oil palm plantations, which has significant economic implications. []

- Anti-cancer agents: Some Actinopyrone derivatives have shown promising cytotoxic activity against human cancer cell lines, suggesting potential for anti-cancer drug development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)